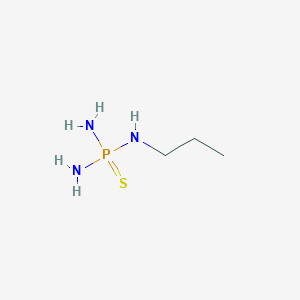

N-Propylphosphorothioic triamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-diaminophosphinothioylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H12N3PS/c1-2-3-6-7(4,5)8/h2-3H2,1H3,(H5,4,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOFVZMCKSOGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNP(=S)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12N3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020961 | |

| Record name | Phosphorothioic triamide, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916809-14-8 | |

| Record name | N-Propylphosphorothioic triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916809-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorothioic triamide, N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorothioic triamide, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylphosphorothioic triamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Characterization Methodologies of N Propylphosphorothioic Triamide

Synthetic Pathways and Reaction Mechanisms

The production of N-Propylphosphorothioic triamide is primarily achieved through the reaction of thiophosphoryl chloride with n-propylamine and subsequently with ammonia (B1221849). This can be accomplished through various synthetic strategies, including one-pot and sequential procedures.

One-Pot Synthesis Approaches

One-pot synthesis is an efficient method for producing this compound, valued for its simplicity, reduced waste, and cost-effectiveness, making it suitable for industrial applications. In this approach, thiophosphoryl chloride is used as the primary raw material in a toluene (B28343) solvent. A mixture of n-propylamine and ammonia is added, leading to the formation of the final product. This process can achieve a total yield of 79% and results in a product with a purity of 97.5%.

Sequential Synthesis Procedures

Sequential synthesis involves the distinct formation of an intermediate followed by its subsequent reaction to form the final product. The process begins with the reaction of trichlorosulfur phosphorus with an n-propylamine solution in an organic aprotic solvent, such as toluene or dichloromethane (B109758), under a nitrogen atmosphere. google.com This initial step is conducted at a controlled temperature, typically between -10°C and 0°C, to produce an intermediate solution of N-N-propyl dichlorothiophosphoryl. google.com This intermediate is then used directly in the next step, where it reacts with liquid ammonia within the same system to produce this compound. google.com This method avoids the complexities of ultra-low temperature reactions (below -15°C) and the long reaction times associated with other techniques. google.com

Formation of Intermediates in this compound Synthesis

The key intermediate in the synthesis of this compound is N-propylthiophosphoric dichloride (also referred to as N-N-propyl dichlorothiophosphoryl). google.com This compound is formed through a nucleophilic substitution reaction between thiophosphoryl chloride (or trichlorosulfur phosphorus) and n-propylamine. jmnbpt.comgoogle.com The intermediate is then subjected to ammonolysis with ammonia gas to yield the final this compound product. In many modern synthesis protocols, this intermediate is not isolated or purified, but is used directly in the subsequent reaction step to enhance efficiency. google.comgoogle.com

Optimization of Reaction Conditions for Purity and Yield

Optimizing reaction conditions is crucial for maximizing the purity and yield of this compound. Key parameters that are controlled include temperature, solvent choice, and the use of acid-binding agents.

| Parameter | Optimized Condition | Rationale and Outcome |

| Solvent | Aprotic organic solvents such as toluene or dichloromethane are commonly used. google.com | These solvents provide a suitable reaction medium. Toluene is often used in one-pot methods. |

| Temperature | The initial reaction to form the intermediate is typically controlled between -10°C and 0°C. google.com The subsequent reaction with ammonia can occur at temperatures ranging from -10°C to 50°C. google.comgoogle.com | Precise temperature control is necessary to manage the reaction rate and minimize side products. Older methods often required ultra-low temperatures (below -15°C), which increased costs. google.com |

| Acid-Binding Agent | Modern methods often proceed without an acid-binding agent. google.com In some one-pot methods, solid potassium carbonate is used. jmnbpt.com | Eliminating agents like triethylamine (B128534) reduces costs, simplifies purification, and lessens the environmental impact. jmnbpt.comgoogle.com When potassium carbonate is used, the resulting potassium chloride can be used in fertilizer production. jmnbpt.com |

| Reaction Time | The introduction of ammonia gas can be lengthy in some older methods (up to 2 hours). google.com Optimized procedures have significantly reduced this time. | Shorter reaction times increase throughput and production efficiency. |

| Atmosphere | The reaction is conducted under a nitrogen atmosphere with a controlled gas flow. google.com | This prevents unwanted side reactions and ensures the stability of the reactants and intermediates. |

These optimized conditions have led to synthesis methods that are not only high-yielding (with yields of 85% or higher) but are also safer, more environmentally friendly, and suitable for large-scale industrial production. google.comgoogle.com

Advanced Spectroscopic and Chromatographic Characterization for Purity and Structure Elucidation

To ensure the quality of synthesized this compound, advanced analytical techniques are employed to verify its purity and confirm its chemical structure.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. While specific methods for NPPT are established, analytical procedures for similar compounds, such as N-(n-butyl) thiophosphoric triamide (NBPT), provide a framework for its analysis. A validated HPLC method for NBPT, which can be adapted for NPPT, uses a C18 column and a mobile phase of acetonitrile (B52724) and deionized water. lmaleidykla.ltlmaleidykla.lt The detection of the compound is typically performed using a UV detector. lmaleidykla.lt Assays often specify a purity level of 97.0% or higher for NPPT. jmnbpt.com

| Parameter | HPLC Condition |

| Column | YMC-Triat C18 (150 x 4.6 mm, 3 µm particle size) lmaleidykla.ltlmaleidykla.lt |

| Mobile Phase | Acetonitrile and deionized water (25:75 v/v) lmaleidykla.ltlmaleidykla.lt |

| Flow Rate | 0.8 mL/min lmaleidykla.ltlmaleidykla.lt |

| Detection | UV at 205 nm lmaleidykla.ltlmaleidykla.lt |

| Column Temperature | 40°C lmaleidykla.lt |

This method is reliable, sensitive, and precise for the quantification of the compound in various samples. lmaleidykla.lt

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, LC-MS is employed to confirm its molecular weight and to determine its purity. A common method involves using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water.

For detection, mass spectrometry is coupled with the liquid chromatography system. Electrospray ionization (ESI) in positive mode is often utilized, where the molecule is protonated to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is then measured. For NPPT, which has a molecular weight of 153.19 g/mol , the expected m/z value for the protonated molecule is approximately 154.1. nih.gov This technique is highly sensitive, with a limit of detection (LOD) reported to be as low as 0.01 µg/g in certain matrices.

Table 1: LC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 |

| Mobile Phase | 70% Acetonitrile / 30% Water |

| Ionization Mode | ESI+ |

| Detected Ion | [M+H]⁺ |

| Expected m/z | 154.1 |

This data is compiled from typical analytical methods and may vary based on the specific instrumentation and laboratory protocols.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its structural features.

The presence of the phosphorus-sulfur double bond (P=S) is indicated by a distinct stretching vibration in the region of 650–750 cm⁻¹. Additionally, the N-H stretching vibrations of the triamide group appear in the higher frequency region, typically between 3200 and 3500 cm⁻¹. The complexity and splitting of these bands can provide information about the different chemical environments of the nitrogen-hydrogen bonds within the molecule.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| P=S | Stretching | 650 - 750 |

| N-H | Stretching | 3200 - 3500 |

These values represent typical ranges for the specified functional groups and are consistent with the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the detailed structure of a molecule. Both ¹H NMR and ³¹P NMR are valuable for the characterization of this compound.

¹H NMR spectroscopy provides information about the arrangement of hydrogen atoms in the molecule. The spectrum of NPPT would show signals corresponding to the protons of the propyl group. For instance, the terminal methyl (CH₃) protons would appear at a chemical shift of approximately 1.3 ppm.

³¹P NMR spectroscopy is particularly powerful for phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P isotope. The chemical shift in ³¹P NMR is highly dependent on the electronic environment of the phosphorus atom. For this compound, a characteristic chemical shift is observed at approximately 55 ppm, which is indicative of the phosphorothioic triamide structure. This helps to distinguish it from other phosphorus-containing compounds.

Table 3: NMR Data for this compound

| Nucleus | Functional Group | Approximate Chemical Shift (δ) in ppm |

| ¹H | Propyl CH₃ | ~1.3 |

| ³¹P | P=S | ~55 |

Chemical shifts are relative to a standard (e.g., TMS for ¹H NMR) and can be influenced by the solvent and other experimental conditions.

Biochemical Mechanisms of Urease Inhibition by N Propylphosphorothioic Triamide

Enzymatic Interaction Dynamics and Kinetics

The interaction of N-Propylphosphorothioic triamide (NPPT) with the urease enzyme is a complex process characterized by specific kinetic behaviors. Understanding these dynamics is crucial for optimizing its efficacy as a urease inhibitor.

Competitive Inhibition Mode of Action

NPPT is considered a competitive inhibitor of urease. fertilizer.org This mode of inhibition implies that NPPT competes with the natural substrate, urea (B33335), for binding to the active site of the enzyme. By occupying the active site, NPPT prevents urea from binding and subsequently being hydrolyzed. The structural similarity between NPPT and urea allows it to fit into the enzyme's active site. fertilizer.org

Slow-Binding Inhibition Characteristics

Research on analogous compounds like N-(n-butyl)thiophosphoric triamide (NBPT) indicates that the inhibition of urease is a time-dependent process, characteristic of slow-binding inhibition. nih.govnih.gov This means that the initial enzyme-inhibitor complex (E-I) undergoes a conformational change to a more tightly bound complex (E-I*). This two-step process can be represented as:

E + I ↔ E-I ↔ E-I*

The slow formation of the stable enzyme-inhibitor complex may be attributed to conformational changes within the enzyme's structure or alterations in coordination as the inhibitor binds to the active site. researchgate.net

Equilibrium Dissociation Constant Analysis of Enzyme-Inhibitor Complexes

Table 1: Kinetic Parameters of Urease Inhibition

| Parameter | Description | Significance for NPPT |

| Competitive Inhibition | Inhibitor competes with the substrate for the active site. | NPPT structurally mimics urea, allowing it to bind to the urease active site. fertilizer.org |

| Slow-Binding Inhibition | Time-dependent formation of a stable enzyme-inhibitor complex. | Leads to a prolonged and effective inhibition of the urease enzyme. nih.govnih.gov |

| Equilibrium Dissociation Constant (Kd) | Measures the affinity between the enzyme and inhibitor. | A low Kd indicates a high affinity and potent inhibition. nih.govopeneducationalberta.ca |

Molecular Binding and Active Site Chemistry of Urease

The inhibitory action of NPPT is rooted in its specific molecular interactions with the active site of the urease enzyme, particularly with the nickel ions that are essential for catalysis.

Interaction with Nickel Ions at the Urease Active Site

The active site of urease contains a dinuclear nickel center, where the two Ni(II) ions are crucial for the catalytic hydrolysis of urea. nih.govnih.gov Urease inhibitors like NPPT, or more accurately their hydrolysis products, interact directly with these nickel ions. nih.govnih.gov In the case of the related inhibitor N-(n-butyl)thiophosphoric triamide (NBPT), it is enzymatically hydrolyzed to monoamidothiophosphoric acid (MATP). nih.gov This product then binds to the two Ni(II) ions in a bridging fashion, utilizing an oxygen atom and an amino group. nih.gov This interaction effectively blocks the active site and prevents the binding of urea. The presence of at least one oxygen atom bonded to the central phosphorus atom in these inhibitors appears to be critical for efficient and rapid binding to the dinickel center. nih.gov

Conformational Changes in Urease Upon this compound Binding

The binding of inhibitors like this compound to the urease active site induces significant conformational changes in the enzyme's structure. The active site of urease is covered by a mobile "flap" of amino acid residues. nih.govnih.gov In its open state, this flap allows substrate (urea) or inhibitor molecules to enter the active site cavity.

Upon binding of a phosphorothioic triamide inhibitor, such as the closely related N-(n-butyl)thiophosphoric triamide (NBPT), this mobile flap has been observed to close over the active site. nih.gov This closure effectively sequesters the inhibitor within the catalytic center, preventing the entry of urea and inhibiting the enzymatic reaction. Docking calculations suggest that conserved amino acid residues play a crucial role in capturing and orienting the inhibitor, facilitating the flap's closure. nih.gov This induced-fit mechanism, where the enzyme changes shape upon ligand binding, is a key feature of the potent inhibition by this class of compounds. The binding involves the inhibitor molecule interacting with the two nickel ions that are essential for urease's catalytic activity. nih.govnih.gov

Role of Analogous Oxo-Derivatives in Urease Inhibition

The substitution of the sulfur atom in NPPT with an oxygen atom creates its analogous oxo-derivative, N-propylphosphoric triamide. Research on the analogous compound N-(n-butyl)phosphoric triamide (NBPTO), the oxo-derivative of the widely used inhibitor NBPT, provides significant insights into the role of this structural change. nih.gov

Structural and kinetic studies have revealed that the oxo-derivative is a more potent and rapidly acting urease inhibitor. nih.gov The key reason for this enhanced efficacy lies in its binding mechanism. The oxo-derivative, upon enzymatic hydrolysis of its n-butyl amine group, forms diamido phosphoric acid (DAP), which binds in a tridentate fashion to the two nickel ions in the urease active site using two oxygen atoms and an amide group. nih.gov This binding is highly efficient and does not require the additional enzymatic conversion step that the thio-version (NBPT) needs, where one of the amide groups is hydrolyzed to a hydroxyl group. nih.govnih.gov This suggests that phosphoramide-based inhibitors with at least one oxygen atom attached to the central phosphorus atom can bind more readily and efficiently to the dinickel center of the enzyme, leading to a more potent inhibitory effect compared to their phosphorothioate (B77711) counterparts. nih.gov

Impact on Nitrogen Cycle Dynamics in Soil Systems

By inhibiting the urease enzyme, NPPT significantly influences the transformation of nitrogen in soil, particularly when urea-based fertilizers are used. This has profound effects on the availability of nitrogen to plants and its potential loss to the environment.

Regulation of Urea Hydrolysis Processes

The primary function of NPPT in soil is the regulation of urea hydrolysis. Urease, an enzyme abundant in soil microorganisms, rapidly catalyzes the breakdown of urea into ammonia (B1221849) and carbon dioxide. researchgate.net This rapid conversion can lead to substantial nitrogen loss through ammonia volatilization before plants can absorb the nitrogen.

NPPT acts as a urease inhibitor, binding to the enzyme and slowing down the rate of urea hydrolysis. smolecule.comresearchgate.net This delay allows more time for the urea to move into the soil profile, where the resulting ammonium (B1175870) (NH₄⁺) can be adsorbed onto soil colloids, making it less susceptible to volatilization and more available for plant uptake. researchgate.net

Modulation of Ammonia Release Kinetics

A direct consequence of regulating urea hydrolysis is the modulation of ammonia release into the soil and atmosphere. By slowing the conversion of urea, NPPT effectively reduces the rate and magnitude of ammonia (NH₃) volatilization. researchgate.net

Laboratory studies on the closely related inhibitor NBPT have demonstrated its high effectiveness in lowering ammonia volatilization from surface-applied urea. The degree of inhibition is dependent on the concentration of the inhibitor, soil type, and temperature. researchgate.net The delayed release of ammonia ensures that a larger proportion of the applied nitrogen remains in the soil in the plant-available ammonium form.

Table 1: Effect of N-(n-butyl)thiophosphoric triamide (NBPT) Concentration on Ammonia Volatilization Inhibition

| NBPT Concentration (mg/kg of urea) | Average Inhibition of Ammonia Volatilization (%) |

| 100 | 61.2 |

| 250 | 69.9 |

| 500 | 74.2 |

| 750 | 79.2 |

| 1000 | 79.8 |

This interactive table is based on data for the analogous compound NBPT, which demonstrates the principle of how varying concentrations of a phosphorothioic triamide inhibitor can modulate ammonia release. Data sourced from a study evaluating NH₃ volatilization across various soils and temperatures. researchgate.net

Influence on Ammonium and Nitrate (B79036) Transformations in Soil

The impact of NPPT extends beyond the initial hydrolysis of urea, influencing subsequent nitrogen transformations like nitrification. By slowing the production of ammonium (NH₄⁺) from urea, NPPT alters the substrate availability for nitrifying bacteria.

This modulation can lead to a more gradual conversion of ammonium to nitrate (NO₃⁻). Research has shown that the application of NBPT can lead to a considerable reduction in the formation of intermediate nitrite (B80452) (NO₂⁻) and can favor the accumulation of nitrate over time. researchgate.net By controlling the initial burst of ammonium, NPPT helps to synchronize nitrogen availability with crop demand, potentially reducing the risk of nitrate leaching, which can occur when nitrate levels exceed plant uptake capacity. The inhibitor itself does not appear to influence the fixation of ammonium by clay minerals. researchgate.net

Agricultural Efficacy and Nitrogen Use Efficiency Enhancement of N Propylphosphorothioic Triamide

Mitigation of Ammonia (B1221849) Volatilization from Urea-Based Fertilizers

Urease inhibitors like NPPT are crucial in modern agriculture for reducing nitrogen loss from urea-based fertilizers. When applied, these inhibitors slow down the enzymatic conversion of urea (B33335) into ammonia, a process that can otherwise lead to significant atmospheric nitrogen loss through volatilization. international-agrophysics.org

Field Study Assessments of Ammonia Emission Reduction

Field studies have consistently demonstrated the effectiveness of NPPT, particularly when used in combination with another urease inhibitor, N-(n-butyl) thiophosphoric triamide (NBPT). A systematic review of 48 peer-reviewed studies revealed that a combination of NBPT and NPPT reduced ammonia loss by an average of 75%. frontiersin.orgresearchgate.net One study focusing on a maize-wheat rotation in China showed that urea treated with an NBPT and NPPT combination increased nitrogen recovery by over 20% compared to standard urea. frontiersin.org Another study reported that NPPT alone could reduce ammonia volatilization by over 50% on sandy loam soil within the first 11 days after fertilization. mdpi.com

Table 1: Efficacy of Urease Inhibitors in Reducing Ammonia Volatilization

| Urease Inhibitor(s) | Average Ammonia Loss Reduction (%) | Number of Replicated Comparisons | Source |

|---|---|---|---|

| NBPT + NPPT | 75 | 32 | frontiersin.orgresearchgate.net |

| 2-NPT | 70 | 19 | frontiersin.orgresearchgate.net |

| NBPT | 61 | 165 | frontiersin.orgresearchgate.net |

Influencing Factors: Soil Properties and Environmental Conditions

The effectiveness of urease inhibitors, including NPPT, is influenced by various soil and environmental factors. frontiersin.org Soil pH is a significant factor, with the efficacy of some inhibitors like NBPT decreasing in more acidic soils. mdpi.comscielo.br For instance, in one study, the reduction of ammonia loss by NBPT was significantly lower in soils with a pH of 4.5 compared to those with a pH above 5.4. scielo.br Soil texture also plays a role; for example, NBPT has been found to be highly effective in reducing ammonia loss in both clay and sandy loam soils. mdpi.com

Environmental conditions such as temperature and moisture also impact inhibitor performance. mdpi.com Lower soil temperature and moisture have been associated with better results in reducing ammonia volatilization. mdpi.com Conversely, high temperatures can accelerate the degradation of some inhibitors. mdpi.com The timing and amount of rainfall following fertilizer application are also critical, as sufficient rain can move urea into the soil, reducing the potential for volatilization. researchgate.net

Comparative Efficacy with Other Urease Inhibitors in Ammonia Mitigation

When compared to other urease inhibitors, the combination of NPPT with NBPT has shown superior performance in reducing ammonia emissions. frontiersin.orgresearchgate.net A comprehensive review found that the NBPT + NPPT mixture reduced ammonia loss by 75%, outperforming NBPT alone (61% reduction) and 2-NPT (70% reduction). frontiersin.orgresearchgate.net Another inhibitor, MIP (maleic and itaconic acid co-polymer), was found to be ineffective, showing a slight average increase in ammonia loss. frontiersin.orgresearchgate.net Some research suggests that combining NPPT with NBPT can be more effective than single applications of either inhibitor. mdpi.com For example, one study indicated that a mixture of NPPT and NBPT reduced ammonia emissions by 23.8% and 28.8% more than individual applications of NBPT or NPPT, respectively. mdpi.com

Influence on Plant Nitrogen Assimilation and Crop Performance

Effects on Crop Growth Parameters (e.g., Chlorophyll (B73375) Content, Leaf Area)

Nitrogen is a critical component for plant growth, directly impacting parameters like leaf area and chlorophyll content. mdpi.comresearchgate.net Increased nitrogen availability, facilitated by urease inhibitors like NPPT, can lead to larger plant size, thicker stems, and a greater leaf area index (LAI). mdpi.com A larger leaf area allows for more efficient absorption of solar radiation, which is fundamental for photosynthesis and dry matter accumulation. mdpi.comresearchgate.net

Chlorophyll content in leaves, which is essential for photosynthesis, is also positively correlated with nitrogen availability. nih.govnih.gov Studies have shown that adequate nitrogen fertilization increases the chlorophyll content in maize leaves, making them greener and more photosynthetically active. mdpi.comnih.gov The use of a portable chlorophyll meter (SPAD meter) has become a tool to assess the nitrogen status of plants, with higher readings often indicating sufficient nitrogen levels for optimal growth. scielo.br

Enhancement of Nitrogen Uptake and Utilization by Plants

Improving nitrogen use efficiency (NUE) is a key goal in sustainable agriculture, and urease inhibitors play a significant role in achieving this. frontiersin.orgnih.gov NUE is a measure of how effectively applied nitrogen is taken up and used by the crop. nutrientchallenge.orgbohrium.com By slowing down urea hydrolysis, NPPT ensures a more stable supply of nitrogen in the soil, which can enhance its uptake by plants. international-agrophysics.org

Implications for Crop Yield and Productivity

The application of N-Propylphosphorothioic triamide (NPPT), particularly in combination with other urease inhibitors, has demonstrated a positive impact on crop yield and productivity. By inhibiting the urease enzyme, NPPT helps to reduce nitrogen loss from urea-based fertilizers, thereby increasing the amount of nitrogen available for plant uptake. This enhanced nitrogen use efficiency can translate into improved crop growth and higher yields.

Research has shown that the use of combined urease and nitrification inhibitors can lead to a notable increase in crop productivity. For instance, a meta-analysis of various studies indicated that the combined application of such inhibitors resulted in an average crop yield increase of 5%. cdnsciencepub.com Specifically for urease inhibitors, the use of N-(n-butyl) thiophosphoric triamide (NBPT), a compound frequently co-formulated with NPPT, has been associated with an average yield gain of approximately 6.0%, with variations observed across different crop species. researchgate.net

Studies on specific crops have further substantiated these findings. In pineapple cultivation, the application of foliar urea with NBPT led to a 15% increase in average fruit weight compared to urea alone. matsci.orgmdpi.com Similarly, in maize, the use of NBPT-coated urea has been shown to improve both growth and yield, particularly in highly weathered tropical soils. matsci.org Research on sugarcane and corn has also demonstrated yield advantages when urea was treated with a urease inhibitor. pharmaffiliates.com The enhanced nitrogen availability provided by these inhibitors supports better plant development, leading to increased biomass and, ultimately, higher economic returns for farmers. matsci.orgmdpi.com

Evaluation Across Diverse Agro-Ecological Systems

The effectiveness of this compound and its co-formulations is influenced by various environmental factors, including soil type and temperature. Understanding its performance across different agro-ecological systems is crucial for optimizing its use and maximizing its benefits.

Performance in Varied Soil Types (e.g., Sandy Loam, Tropical Soils)

The performance of urease inhibitors like NPPT can vary significantly with soil texture and composition. Soil properties such as particle size distribution, organic matter content, and pH can affect the inhibitor's efficacy and persistence. mdpi.com

Research has indicated that the urease inhibition effect of NPPT and NBPT is most pronounced in sandy soils, followed by clay soils, and is least effective in loamy soils. mdpi.comcarlroth.com For example, at a nitrogen application rate of 500 mg·kg⁻¹, the urease inhibition rate for NPPT was 65.8% in sandy soil, 48.1% in clay soil, and 15.1% in loamy soil. mdpi.comcarlroth.com Sandy soils, being coarse-textured, often have lower nutrient and water holding capacities, which can lead to greater nitrogen loss. acs.orgwikipedia.org The use of urease inhibitors in these soils can be particularly beneficial.

In tropical regions, soils are often highly weathered and can be acidic with low organic matter. matsci.orgcarlroth.com A field study conducted in a highly weathered tropical soil demonstrated that NBPT-coated urea significantly improved the growth, yield, and nitrogen use efficiency of maize. matsci.org This suggests that in such challenging soil environments, the use of urease inhibitors like NPPT can be an effective strategy to enhance fertilizer efficiency and crop performance. A study conducted on a sandy loam soil in the North China Plain also showed the potential of urease inhibitors to improve nitrogen use efficiency. researchgate.net

Urease Inhibition Rate of NPPT and NBPT in Different Soil Textures

This table shows the percentage of urease inhibition for this compound (NPPT) and N-Butylphosphorothioic triamide (NBPT) in sandy, loamy, and clay soils at two different nitrogen application rates.

| Soil Type | Nitrogen Application Rate (mg·kg⁻¹) | NPPT Inhibition Rate (%) | NBPT Inhibition Rate (%) |

|---|---|---|---|

| Sandy Soil | 250 | 53.0 | 56.3 |

| 500 | 65.8 | 59.4 | |

| Loamy Soil | 250 | 0.3 | 0.04 |

| 500 | 15.1 | 14.5 | |

| Clay Soil | 250 | 6.2 | 4.1 |

| 500 | 48.1 | 49.1 |

Efficacy Under Different Temperature Regimes

Temperature is a critical factor that influences the activity of soil enzymes and the degradation rate of chemical compounds, including urease inhibitors. The efficacy of NPPT can be affected by the ambient temperature, which varies across different climatic zones and seasons.

Research on the closely related compound NBPT has shown that its effectiveness can be temperature-dependent. Some studies suggest that the percentage of inhibition of urea hydrolysis by NBPT is independent of temperature within a certain range (e.g., 5 to 25°C). cdnsciencepub.com However, the rate of urea hydrolysis generally increases with temperature, which can impact the duration of the inhibitor's effect. cdnsciencepub.com For instance, the half-life of urea treated with NBPT was found to decrease as the temperature rose from 5°C to 25°C. cdnsciencepub.com

Synergistic Effects with Co-Formulated Urease Inhibitors

To enhance the efficacy and broaden the spectrum of activity, this compound is often co-formulated with other urease inhibitors, most notably N-Butylphosphorothioic triamide (NBPT).

Formulation Strategies with N-Butylphosphorothioic Triamide (NBPT)

The choice of solvent is critical to ensure the stability and even distribution of the inhibitors on the fertilizer. Solvents such as N-alkyl amino alcohols have been explored for dissolving NBPT and can be suitable for co-formulations with NPPT. nih.gov The goal of these formulations is to protect the urea from rapid hydrolysis in the soil, thereby reducing nitrogen losses and improving nutrient availability to the crop.

Enhanced Inhibitory Performance of Combined Formulations

The combination of NPPT and NBPT has been shown to exhibit a synergistic effect, leading to a greater reduction in ammonia volatilization compared to when either inhibitor is used alone. A synthesis of literature results revealed that the combination of NBPT and NPPT reduced ammonia loss by an impressive 75%. cdnsciencepub.com This is a significant improvement over the reduction achieved by NBPT alone, which was reported to be around 61%. cdnsciencepub.com

This enhanced performance is attributed to the complementary action of the two inhibitors. By acting together, they can more effectively block the active sites of the urease enzyme over a wider range of soil conditions. This leads to a more consistent and reliable reduction in nitrogen loss, which is crucial for maximizing fertilizer efficiency and crop yields. cdnsciencepub.com The superior performance of combined formulations underscores the benefits of this approach for sustainable agriculture. cdnsciencepub.com

Reduction in Ammonia Loss by Different Urease Inhibitors

This table compares the percentage reduction in ammonia (NH₃) loss for different urease inhibitor treatments based on a synthesis of peer-reviewed studies.

| Urease Inhibitor Treatment | Average NH₃ Loss Reduction (%) | 95% Confidence Interval | Number of Comparisons (n) |

|---|---|---|---|

| NBPT + NPPT | 75 | 58–82% | 32 |

| 2-NPT | 70 | 63–76% | 19 |

| NBPT | 61 | 57–64% | 165 |

Potential for Combined Application with Nitrification Inhibitors

The strategy of combining this compound (NPPT), a urease inhibitor, with nitrification inhibitors is based on the principle of targeting multiple nitrogen (N) loss pathways simultaneously. unl.edu Urease inhibitors like NPPT are designed to slow the enzymatic hydrolysis of urea into ammonium (B1175870), thereby reducing the potential for ammonia (NH₃) gas loss, particularly when urea-based fertilizers are applied to the soil surface. unl.eduevitachem.com Nitrification inhibitors, on the other hand, act on a subsequent step in the nitrogen cycle. They temporarily suppress the activity of soil bacteria, such as Nitrosomonas and Nitrobacter, which convert ammonium (NH₄⁺) into nitrate (B79036) (NO₃⁻). unl.edu By keeping nitrogen in the more stable ammonium form for a longer period, nitrification inhibitors reduce the risk of nitrogen loss through nitrate leaching and denitrification. unl.edunih.gov Theoretically, a dual application of NPPT and a nitrification inhibitor could offer comprehensive protection against the three major nitrogen loss mechanisms: ammonia volatilization, nitrate leaching, and denitrification. unl.edu

Research into the combined efficacy of these inhibitors has yielded varied and sometimes contradictory results, suggesting that the interaction is complex and highly dependent on specific soil and environmental conditions. researchgate.netmdpi.comresearchgate.net While some studies suggest a complementary or synergistic effect, others have identified antagonistic interactions that may offset the intended benefits.

A significant concern is the potential for nitrification inhibitors to increase the substrate (ammonium) for ammonia volatilization by slowing its conversion to nitrate. This can counteract the primary function of a urease inhibitor like NPPT. nih.gov For instance, studies have shown that the addition of the nitrification inhibitor 3,4-dimethylpyrazole phosphate (B84403) (DMPP) can increase ammonia volatilization. nih.gov This effect is attributed to the prolonged presence of high ammonium concentrations in the soil, which can lead to greater NH₃ loss, especially in alkaline soils. nih.gov

Furthermore, some research indicates that nitrification inhibitors can directly interfere with the performance of urease inhibitors. An incubation study investigating the interaction between N-(n-butyl) thiophosphoric triamide (NBPT), a compound chemically similar to NPPT, and the nitrification inhibitor DMPP found that the presence of the nitrification inhibitor reduced the effectiveness of the urease inhibitor. researchgate.net The study observed that the addition of the nitrification inhibitor to NBPT-treated urea resulted in a faster rate of urea hydrolysis compared to when NBPT was used alone. researchgate.net

Table 1: Effect of Nitrification Inhibitor (NI) on the Efficacy of Urease Inhibitor NBPT (Data sourced from an incubation study on five different soil types)

| Treatment | Urea Hydrolysis Rate Constant (k; d⁻¹) | Reduction in Hydrolysis Rate vs. Urea Alone | Urea Half-Life (days) |

| Urea (UR) | 0.321 | N/A | Not Reported |

| Urea + NBPT (URNBPT) | 0.151 | 53% | ~5.6 |

| Urea + NBPT + NI (URDI) | 0.183 | 43% | ~4.6 |

This interactive table is based on data reported by R.E. Lasisi et al. (2020), showing that the addition of a nitrification inhibitor (NI) decreased the ability of the urease inhibitor NBPT to inhibit urea hydrolysis by an average of 21% across the tested soils. researchgate.net

A meta-analysis of studies on nitrification and urease inhibitors found that, on average, their use led to a 7.5% increase in crop yield, but the effectiveness varied significantly with environmental and management practices. mdpi.com The success of a combined application hinges on a delicate balance. The urease inhibitor must effectively delay urea hydrolysis to prevent initial ammonia loss, while the nitrification inhibitor must manage the subsequent conversion of ammonium to nitrate without exacerbating conditions that favor volatilization.

Table 2: Summary of Research Findings on Combined Inhibitor Applications

| Study Focus | Inhibitors Studied | Key Finding | Implication for Combined Use |

| Inhibitor Interaction | NBPT and DMPP | The nitrification inhibitor reduced the inhibitory effect of the urease inhibitor on urea hydrolysis by an average of 21%. researchgate.net | Potential for antagonistic interaction, reducing the efficacy of the urease inhibitor. |

| Ammonia Volatilization | DMPP | The application of DMPP alone tended to promote ammonia volatilization. nih.gov | Combining with a urease inhibitor may be necessary to control increased NH₃ loss risk. |

| Crop Yield & N Loss | DCD and DMPP | Nitrification inhibitors were effective in increasing crop yields and reducing N₂O emissions, but efficacy varied with soil pH and fertilizer type. nih.gov | Benefits are context-dependent; alkaline conditions can increase NH₃ volatilization, potentially negating gains. nih.gov |

| General Efficacy | NBPT and DMPP | Researchers noted that urease and nitrification inhibitors can be combined without impairing their individual effects. researchgate.net | Suggests that antagonistic effects are not universal and depend on soil and environmental factors. |

This interactive table summarizes findings from various studies, illustrating the complex and sometimes conflicting results regarding the combined use of urease and nitrification inhibitors.

Environmental Dynamics and Fate of N Propylphosphorothioic Triamide in Agro Ecosystems

Soil Environmental Interactions and Persistence

The persistence of N-Propylphosphorothioic triamide in the soil environment is a key factor influencing its efficacy as a urease inhibitor. This persistence is governed by a complex interplay of its adsorption and desorption characteristics within the soil matrix, as well as its stability under varying soil conditions, particularly pH and microbial activity.

The mobility and bioavailability of this compound in soil are significantly influenced by its adsorption to soil colloids, such as clay minerals and organic matter, and its subsequent desorption. While specific adsorption-desorption data for NPPT is limited, general principles of soil chemistry suggest its behavior. The presence of a propyl group in the NPPT molecule imparts a degree of moderate hydrophobicity, which can influence its partitioning between the soil solution and soil particles. cymitquimica.com The triamide functional group allows for the formation of hydrogen bonds, potentially increasing its interaction with soil organic matter and clay surfaces. cymitquimica.com

For analogous compounds like NBPT, sorption is a key process affecting their transport and availability. smolecule.com The extent of adsorption is influenced by soil properties like organic carbon content and clay content. However, simply normalizing sorption coefficients to these soil properties does not always reduce the variability, indicating complex interactions. smolecule.com Desorption, the release of the adsorbed compound back into the soil solution, is also a critical process that determines its continued availability to inhibit urease or be subjected to degradation processes.

Table 1: General Factors Influencing Adsorption and Desorption of Phosphorothioic Triamides in Soil

| Factor | Influence on Adsorption/Desorption | Rationale |

| Soil Organic Matter | Increased adsorption | Provides hydrophobic surfaces and sites for hydrogen bonding. |

| Clay Content | Increased adsorption | Offers large surface area and charged sites for interaction. |

| Soil pH | Can influence the charge of both the compound and soil surfaces, affecting electrostatic interactions. | The speciation of the compound may change with pH. |

| Moisture Content | Affects the competition for binding sites and the dissolution of the compound. | Water molecules can compete with the compound for adsorption sites. |

The stability and, consequently, the persistence of this compound in soil are heavily dependent on the soil's pH and the activity of its microbial population. mdpi.comresearchgate.net Research on the closely related compound NBPT has demonstrated that soil pH is a primary factor controlling its degradation rate. mdpi.com

NBPT degrades more rapidly in acidic soils compared to neutral or alkaline soils. mdpi.comscielo.br The half-life of NBPT has been observed to be as short as 0.4 days in acidic soil, while it can extend to over two days in neutral to alkaline conditions. mdpi.com This faster degradation in acidic environments is thought to be a result of acid-catalyzed hydrolysis. researchgate.net Given the structural similarity, it is highly probable that NPPT exhibits a similar pH-dependent stability profile.

Microbial activity is another critical factor in the degradation of phosphorothioic triamides. researchgate.net Studies comparing sterilized and non-sterilized soils have shown a significantly longer half-life for NBPT in sterilized soil, indicating a substantial contribution of microorganisms to its breakdown. researchgate.net Environmental conditions that favor microbial growth, such as optimal temperature and moisture, are therefore likely to enhance the degradation of NPPT. researchgate.net

Table 2: Half-life of the Analogous Compound NBPT in Soils with Varying pH

| Soil pH | Half-life (days) | Degradation Rate | Reference |

| Acidic (e.g., 4.5) | 0.4 | Rapid | mdpi.com |

| Neutral to Alkaline | 1.3 - 2.1 | Slower | mdpi.com |

*This data is for N-(n-butyl) thiophosphoric triamide (NBPT) and is presented as an analogue for this compound (NPPT).

Pathways of Environmental Attenuation

This compound is removed from the soil environment through several attenuation pathways, including chemical degradation (hydrolysis), biological transformation by soil microorganisms, and physical processes like volatilization.

Hydrolysis is a key abiotic degradation pathway for phosphorothioic triamides. For these compounds to become active urease inhibitors, they must first be converted in the soil. mdpi.com In the case of NBPT, it is converted to its oxygen analog, N-(n-butyl) phosphoric triamide (NBPTO), which is a potent inhibitor of the urease enzyme. mdpi.comnih.gov A similar transformation is anticipated for NPPT, leading to the formation of N-propylphosphoric triamide.

The hydrolysis of these compounds is influenced by soil pH, with the process being more rapid under acidic conditions. researchgate.net The breakdown does not stop at the formation of the oxo-analog. Further hydrolysis can lead to the formation of diamido phosphoric acid and diamido thiophosphoric acid. nih.gov These degradation products are generally less effective as urease inhibitors. nih.gov

Soil microorganisms play a crucial role in the transformation and degradation of urease inhibitors like this compound. researchgate.netcas.cn While the specific microbial species responsible for NPPT degradation have not been extensively documented, the general process involves enzymatic activities that break down the molecule.

Studies on NBPT have shown that its application can influence the soil microbial community, particularly bacteria that carry the ureC gene, which is responsible for urease production. cas.cn The application of urease inhibitors can lead to a compensatory increase in intracellular urease activity within microorganisms as they adapt to the inhibition of extracellular urease. cas.cn This indicates a dynamic interaction between the inhibitor and the soil microbial ecosystem. The degradation of these compounds is significantly faster in non-sterilized soil, underscoring the importance of microbial metabolism in their environmental fate. researchgate.net

Volatilization of this compound itself from soil and water surfaces is generally considered to be low due to its solid state at room temperature and its moderate hydrophobicity, which would favor its partitioning into soil and water rather than the atmosphere. smolecule.comcymitquimica.com

The primary role of NPPT in relation to volatilization is its ability to inhibit the urease enzyme, thereby reducing the volatilization of ammonia (B1221849) from urea-based fertilizers. usda.govnih.gov When urea (B33335) is applied to soil, it is rapidly hydrolyzed by urease into ammonia and carbon dioxide. wikipedia.org This process can lead to a localized increase in pH, which promotes the conversion of ammonium (B1175870) to ammonia gas, which is then lost to the atmosphere. usda.gov By slowing down the rate of urea hydrolysis, NPPT allows more time for urea to move into the soil profile, where the resulting ammonium is less susceptible to volatilization. unl.edu The effectiveness of NPPT in reducing ammonia volatilization can be significant, with studies on its mixture with NBPT showing reductions in ammonia loss by up to 85%. nih.gov

Potential for Metabolism and Metabolite Formation in the Environment

The metabolic processes involved in the breakdown of NPPT are both biotic and abiotic in nature. These processes lead to the formation of several intermediate compounds before complete mineralization. The primary transformation pathways are believed to involve oxidation and hydrolysis.

Major Predicted Metabolites of this compound

Based on the degradation pathways established for its butyl-analog (NBPT), the following are the predicted primary metabolites of NPPT in the environment. nih.govmdpi.com

| Parent Compound | Predicted Metabolite | Metabolite Name | Transformation Process |

| This compound (NPPT) | N-Propylphosphoric triamide (NPPO) | The direct oxygen analog of NPPT. | Oxidation |

| This compound (NPPT) | N-Propylthiophosphoric diamide (B1670390) (NPPD) | Resulting from the loss of one amide group. | Hydrolysis |

| This compound (NPPT) | Diamido thiophosphoric acid (DATP) | Formed by the cleavage of the propyl group. | Hydrolysis |

| N-Propylphosphoric triamide (NPPO) | Diamido phosphoric acid (DAP) | Formed from the hydrolysis of NPPO. | Hydrolysis |

Detailed Research Findings on Analogous Compounds

Research on NBPT has shown that its primary and most significant metabolite is its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO). nih.gov This conversion from the thiophosphoryl group (P=S) to the phosphoryl group (P=O) is a crucial step. Studies have indicated that NBPTO is also a potent urease inhibitor, sometimes exhibiting even greater activity than the parent NBPT molecule. nih.gov The transformation is influenced by soil properties, with evidence suggesting that both biotic and abiotic factors contribute to this oxidation.

Following the initial oxidation to its oxon form, further degradation of the molecule occurs. For NBPT, this includes the formation of diamido phosphoric acid (DAP), diamido thiophosphoric acid (DATP), and rac-N-(n-butyl)thiophosphoric diamide (NBPD). nih.gov These metabolites are generally less persistent in the soil environment compared to the parent compound and its primary oxon metabolite. The dissipation of these subsequent metabolites is relatively rapid. nih.gov

It is important to note that while the metabolic pathway of NPPT is expected to mirror that of NBPT, the specific rates of formation and degradation of NPPT and its corresponding propyl-metabolites may differ due to the difference in the alkyl chain length. Further research specifically focused on the environmental metabolism of NPPT is necessary to definitively characterize its transformation products and their dynamics in agro-ecosystems.

Structure Activity Relationship Sar Studies of Phosphorothioic Triamides

Correlating Molecular Structure with Urease Inhibitory Potency

The effectiveness of N-Propylphosphorothioic triamide and its analogs as urease inhibitors is intrinsically linked to their molecular structure. Through systematic modifications of the compound's scaffold, scientists have been able to map out the structural requirements for optimal enzyme inhibition.

Influence of Alkyl Chain Length on Inhibitory Efficacy

It is generally observed that increasing the alkyl chain length from a methyl to a butyl group can influence the inhibitory activity. This is often attributed to the hydrophobicity of the alkyl chain and its interaction with the active site of the urease enzyme. However, an indefinite increase in chain length does not necessarily lead to enhanced inhibition and can sometimes be detrimental.

| Compound | Alkyl Chain | IC50 (µM) |

| N-Butylphosphorothioic triamide (NBPT) | Butyl | ~0.1 |

Note: The IC50 value for NBPT is provided as a reference point. Direct comparative IC50 values for a full homologous series of N-alkylphosphorothioic triamides are not consistently reported across publicly available research.

One study has indicated that a mixture of this compound (NPPT) and N-Butylphosphorothioic triamide (NBPT) exhibited a greater inhibitory effect on ammonia (B1221849) volatilization than either compound used alone, suggesting a potential synergistic or complementary interaction. nih.gov This highlights the nuanced relationship between alkyl chain length and inhibitory efficacy.

Role of the Thiophosphoryl Moiety in Enzyme Binding

The thiophosphoryl (P=S) group is a cornerstone of the molecular structure of phosphorothioic triamides and is fundamental to their mechanism of urease inhibition. Research has conclusively shown that these compounds are, in fact, pro-inhibitors that require metabolic activation to exert their full effect.

The primary mechanism involves the in-vivo oxidation of the thiophosphoryl group to its corresponding phosphoryl (P=O) analog. nih.govresearchgate.net For instance, this compound is converted to N-propylphosphoric triamide. This transformation is crucial because the oxygen atom of the newly formed phosphoryl group is a much more effective ligand for the nickel ions present in the active site of the urease enzyme.

Structural studies of the interaction between the activated inhibitor and the urease enzyme reveal that the phosphoryl oxygen bridges the two nickel ions, effectively blocking the active site and preventing the binding and hydrolysis of urea (B33335). nih.govmdpi.com Interestingly, it has been proposed that the superior inhibitory potency of the oxygen analogs is not solely due to the P=O bond itself, but rather their readiness to react with the enzyme without the need for a prior conversion step, which can be rate-limiting for the thiophosphoryl compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties. While specific QSAR models exclusively developed for N-alkylphosphorothioic triamides are not widely published, the principles of QSAR can be applied to understand the key molecular descriptors that would likely govern their urease inhibitory activity.

A hypothetical QSAR model for this class of compounds would likely incorporate descriptors such as:

Topological descriptors: These describe the atomic connectivity and branching of the molecule, which would be relevant to how the alkyl chain fits into the enzyme's active site.

Electronic descriptors: Parameters like atomic charges and dipole moments would be crucial in modeling the interaction of the phosphoryl group with the nickel ions in the urease active site.

Hydrophobic descriptors: The logP value, which represents the lipophilicity of the compound, would be important in understanding the role of the alkyl chain in membrane permeability and interaction with hydrophobic pockets of the enzyme.

By developing such models, researchers can predict the inhibitory potency of novel, unsynthesized phosphorothioic triamide derivatives, thereby guiding the design of more effective urease inhibitors.

Comparative Analysis with Analogous Phosphorothioic and Phosphoric Triamide Compounds

To better understand the structure-activity relationship of this compound, it is insightful to compare it with its close structural relatives.

Structural Similarities and Differences with N-Butylphosphorothioic Triamide

N-Butylphosphorothioic triamide (NBPT) is the most extensively studied urease inhibitor in this class and serves as a valuable benchmark for comparison with NPPT.

Structural Similarities:

Both compounds possess the core phosphorothioic triamide scaffold [P(=S)(NH2)2(NHR)].

They share the same mechanism of action, requiring oxidation of the thiophosphoryl group to the phosphoryl group for potent urease inhibition. nih.govresearchgate.net

Structural Differences:

The primary difference lies in the length of the N-alkyl chain: a propyl group in NPPT versus a butyl group in NBPT.

This seemingly minor difference in one methylene (B1212753) unit can influence the compound's physical properties, such as its volatility and solubility, which in turn can affect its performance as a fertilizer amendment. As previously mentioned, a combination of both has been shown to be more effective in reducing ammonia volatilization than either compound alone, suggesting that the subtle differences in their properties can be complementary. nih.gov

Exploration of Other Substituted Phosphorothioic Triamides

Beyond simple N-alkyl chains, research has explored a variety of other substitutions on the phosphorothioic triamide framework in the quest for more potent urease inhibitors. These substitutions can be made on the amide groups or by replacing the alkyl chain with other functional groups.

For example, the introduction of aromatic or heterocyclic rings in place of the alkyl chain has been investigated. The electronic and steric properties of these substituents can significantly impact the binding affinity of the inhibitor to the urease active site. The goal of these explorations is to identify novel compounds with improved efficacy, stability, and potentially different modes of interaction with the enzyme.

Analytical Methodologies for N Propylphosphorothioic Triamide Quantification in Environmental and Agricultural Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS has emerged as a powerful tool for the sensitive and selective determination of NPPT in various matrices due to its ability to separate the analyte from co-eluting matrix components and provide definitive identification based on its mass-to-charge ratio.

Method Development for Detection in Soil and Fertilizer Matrices

The development of LC-MS methods for NPPT in soil and fertilizer begins with an efficient extraction of the analyte from the sample matrix. A common approach involves extraction with an acidified methanol (B129727) and water solution, followed by centrifugation and filtration of the extract before injection into the LC-MS system. eurl-pesticides.eu For soil samples, a standard 1:5 soil-to-water suspension is often prepared, shaken for an hour, and allowed to settle before analysis. The use of isotopically labeled internal standards is recommended to compensate for matrix effects and potential losses during sample preparation. eurl-pesticides.eu

Optimization of Chromatographic and Spectrometric Parameters

Successful LC-MS analysis hinges on the careful optimization of both the liquid chromatography separation and the mass spectrometry detection parameters.

For the chromatographic separation of NPPT, a C18 column is frequently employed. lgcstandards.com A typical column might have dimensions of 100 mm in length and 2.1 mm in internal diameter, with a particle size of 2.6 µm. lgcstandards.com The mobile phase often consists of a gradient of acetonitrile (B52724) and water, which allows for the effective elution of NPPT from the column.

In terms of mass spectrometry, electrospray ionization (ESI) in positive mode is commonly used for the analysis of NPPT. lgcstandards.com The protonated molecule [M+H]⁺ is monitored for quantification. For NPPT, this corresponds to a mass-to-charge ratio (m/z) of 154.1. lgcstandards.com Optimization of spectrometric parameters such as capillary voltage, source temperature, and gas flows is essential to maximize the signal intensity and ensure sensitive detection. bsbedge.com For tandem mass spectrometry (MS/MS), the collision energy is a critical parameter that is optimized to achieve characteristic fragmentation of the parent ion, allowing for highly selective multiple reaction monitoring (MRM). nih.gov

Table 1: Example of LC-MS Parameters for N-Propylphosphorothioic Triamide Analysis

| Parameter | Value | Reference |

| Column | C18, 2.6 µm, 100 mm × 2.1 mm | lgcstandards.com |

| Ionization Mode | Positive Electrospray (ESI+) | lgcstandards.com |

| Monitored Ion | [M+H]⁺ | lgcstandards.com |

| m/z | 154.1 | lgcstandards.com |

Limits of Detection and Quantification in Complex Samples

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For NPPT, an LC-MS method has been reported to achieve a limit of detection of 0.01 µg/g in certain matrices. lgcstandards.com In a study on the related compound N-(n-butyl) thiophosphoric triamide (NBPT) in milk, a limit of quantitation of 0.0020 mg kg⁻¹ was achieved using UHPLC-MS/MS. pharmaffiliates.com Generally, for environmental analysis in soil, LODs and LOQs for organic micropollutants are in the low ng/g to µg/g range, depending on the complexity of the matrix and the specifics of the analytical method. nih.govbsigroup.com

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC coupled with ultraviolet (UV) detection is a robust and widely used technique for the analysis of NPPT, particularly for purity assessment and content determination in fertilizer formulations. The European Standard EN 16651:2015 specifies an HPLC method for the determination of both NPPT and its analogue NBPT in urea-based fertilizers. iteh.aievs.eeiteh.aiintertekinform.comlmaleidykla.lt

Development of HPLC-UV Methods for Purity and Content Analysis

The development of an HPLC-UV method for NPPT involves selecting appropriate chromatographic conditions to achieve good separation and a sensitive response. A study on the analogous compound NBPT provides a solid framework for NPPT analysis. lcms.cz In this method, the fertilizer sample is diluted in water, and the concentration is determined by HPLC with a UV detector set at 205 nm. lmaleidykla.ltlcms.cz This wavelength is chosen as it provides a good response for the analyte. The method is validated for parameters such as linearity, precision, and accuracy to ensure reliable quantification. lcms.cz

Column Selection and Mobile Phase Optimization

The choice of the HPLC column and the composition of the mobile phase are critical for achieving the desired separation. A reversed-phase C18 column is a common choice for the analysis of phosphorothioic triamides. lgcstandards.comlcms.cz A typical column for this application is a YMC-Triat C18 with dimensions of 150 mm in length and 4.6 mm in internal diameter, and a particle size of 3 µm. lcms.cz

The mobile phase typically consists of a mixture of acetonitrile and deionized water. The ratio of these solvents is optimized to control the retention time and resolution of the NPPT peak. For instance, a mobile phase of 25:75 (v/v) acetonitrile to deionized water has been successfully used. lcms.cz Further optimization can involve adjusting the pH of the mobile phase, although for neutral compounds like NPPT, the organic modifier concentration is the primary factor influencing retention. The flow rate is also optimized to ensure a reasonable analysis time while maintaining good peak shape; a flow rate of 0.8 mL/min is often employed. lcms.cz

Table 2: Example of HPLC-UV Chromatographic Conditions for Phosphorothioic Triamide Analysis

| Parameter | Value | Reference |

| Column | YMC-Triat C18 (150 x 4.6 mm, 3 µm) | lcms.cz |

| Mobile Phase | Acetonitrile : Deionized Water (25:75, v/v) | lcms.cz |

| Flow Rate | 0.8 mL/min | lcms.cz |

| Detection Wavelength | 205 nm | lmaleidykla.ltlcms.cz |

| Column Temperature | 40°C | lcms.cz |

Spectroscopic Analytical Approaches for Characterization

The characterization and quantification of this compound (NPPT) in various matrices, as well as the assessment of its purity and stability in formulations, rely on a suite of sophisticated spectroscopic techniques. These methods provide detailed information on the molecular structure, functional groups, and the chemical environment of the atoms within the molecule. Among these, Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount for formulation analysis and the identification of transformation products.

Application of FT-IR in Formulation Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective technique for the qualitative and quantitative analysis of pesticide formulations. researchgate.netresearchgate.net The method requires minimal sample preparation, making it an efficient tool for routine quality control in manufacturing and for inspecting commercial products. researchgate.net The analysis of this compound formulations by FT-IR is based on the identification of characteristic absorption bands corresponding to the vibrational frequencies of its specific functional groups.

The infrared spectrum of NPPT provides a unique "fingerprint," allowing for its unambiguous identification. The key vibrational signatures are associated with the phosphorus-sulfur (P=S) double bond, the nitrogen-hydrogen (N-H) bonds of the triamide structure, and the alkyl (C-H) bonds of the propyl group. The P=S stretching vibration is particularly distinctive and is typically observed in the 650–750 cm⁻¹ region of the spectrum. The N-H stretching vibrations give rise to multiple, often complex, absorption bands in the higher frequency region, generally between 3200 and 3500 cm⁻¹.

In the context of formulation analysis, FT-IR can be used to:

Confirm the presence and identity of NPPT as the active ingredient.

Quantify the concentration of NPPT by measuring the intensity of a characteristic absorption band and comparing it to a calibration curve.

Detect the presence of impurities or degradation products by identifying extraneous peaks in the spectrum.

Assess the consistency and quality of different batches of a formulation.

The use of Attenuated Total Reflectance (ATR) FT-IR is particularly advantageous for analyzing both solid and liquid formulations, as it often eliminates the need for sample dilution or preparation. researchgate.net

Below is a table summarizing the characteristic FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Significance in Formulation Analysis |

| N-H (Amide) | Stretching | 3200 - 3500 | Confirms the presence of the triamide moiety; can be sensitive to hydrogen bonding and formulation matrix effects. |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Indicates the presence of the n-propyl group. |

| N-H (Amide) | Bending | 1550 - 1650 | Complements the N-H stretching data for amide identification. |

| P-N | Stretching | 900 - 1100 | Confirms the phosphorus-nitrogen bond, central to the molecule's structure. |

| P=S | Stretching | 650 - 750 | A key diagnostic peak for identifying phosphorothioate (B77711) compounds like NPPT. |

This table is generated based on established infrared spectroscopy correlation tables and data from available literature.

Utility of NMR in Identifying Degradation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules and is particularly powerful for identifying and characterizing the degradation products of this compound. Phosphorus-31 (³¹P) NMR is especially informative due to the 100% natural abundance and spin-1/2 nucleus of ³¹P, which provides sharp signals over a wide chemical shift range, making it highly sensitive to the chemical environment around the phosphorus atom. wikipedia.orghuji.ac.il

Degradation of NPPT in environmental or agricultural matrices can occur through pathways such as hydrolysis, which involves the cleavage of the P-N amide bonds, or oxidative processes that may convert the thiophosphoryl (P=S) group to a phosphoryl (P=O) group. These transformations result in new compounds with distinct molecular structures, which can be identified by changes in their NMR spectra.

The ³¹P NMR chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom. wikipedia.org For instance, the parent NPPT molecule exhibits a characteristic chemical shift. Upon hydrolysis of one of the P-NH₂ bonds, N-propylphosphoramidothioic acid would be formed, resulting in a change in the electronic environment of the phosphorus nucleus and a corresponding shift in the ³¹P NMR signal. Further hydrolysis would yield N-propylthiophosphoric acid and ultimately inorganic thiophosphate or phosphate (B84403). Each of these degradation products would have a unique ³¹P chemical shift, allowing for their identification in a mixture.

Similarly, the conversion of the P=S bond to a P=O bond leads to a significant downfield or upfield shift in the ³¹P NMR spectrum, clearly distinguishing the thio- and oxo-analogs. ¹H NMR spectroscopy complements this by providing information on the proton-bearing parts of the molecule, such as the n-propyl group, and can reveal changes in its connectivity or chemical environment.

The table below illustrates the utility of ³¹P NMR in identifying potential degradation products of NPPT by showing the typical chemical shift ranges for the parent compound and its likely transformation products.

| Compound | Structure | Typical ³¹P NMR Chemical Shift (δ, ppm) | Significance in Degradation Analysis |

| This compound (NPPT) | CH₃CH₂CH₂NHP(S)(NH₂)₂ | ~ 55 | Signal of the parent compound. A decrease in its intensity indicates degradation. |

| N-Propylphosphorodiamidothioic acid | CH₃CH₂CH₂NHP(S)(NH₂)OH | Varies | First hydrolysis product of a P-NH₂ bond. Appearance of a new signal indicates initial degradation. |

| N-Propylphosphoramidothioic acid | CH₃CH₂CH₂NHP(S)(OH)₂ | Varies | Second hydrolysis product. Its presence signifies advanced degradation. |

| Phosphoric Acid | H₃PO₄ | 0 (Reference) researchgate.net | A potential final hydrolysis product, especially if the P=S bond is also oxidized. researchgate.net |

| N-Propylphosphoric triamide (oxo-analog) | CH₃CH₂CH₂NHP(O)(NH₂)₂ | Varies | Product of oxidation from P=S to P=O. The chemical shift will be significantly different from the thio-analog. |

Note: The chemical shifts for the degradation products are illustrative and can vary based on solvent, pH, and other matrix components. The values are based on general knowledge of ³¹P NMR spectroscopy.

By monitoring the appearance of new peaks and the disappearance of the parent NPPT signal in the ³¹P NMR spectrum over time, a clear picture of the degradation pathway and kinetics can be established.

Emerging Applications and Research Frontiers of N Propylphosphorothioic Triamide

Application in Geotechnical Engineering and Soil Stabilization

The unique chemical properties of NPPT are being harnessed to improve ground engineering techniques. Its ability to control the rate of urea (B33335) hydrolysis is proving beneficial in advanced soil stabilization methods.

Enhancement of Enzyme-Induced Carbonate Precipitation (EICP) Processes

Enzyme-Induced Carbonate Precipitation (EICP) is a technique used in geotechnical engineering for soil stabilization and environmental remediation. The process typically relies on the enzyme urease to hydrolyze urea, which ultimately leads to the precipitation of calcium carbonate, a cementing agent that binds soil particles. However, at elevated temperatures, the urease enzyme can become overly active and also decay quickly, hindering the effectiveness of EICP. polyu.edu.hk

Research has indicated that N-Propylphosphorothioic triamide can be used to enhance the efficiency of EICP processes, particularly at higher temperatures. By inhibiting the urease enzyme, NPPT slows down the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. evitachem.com This controlled reaction allows for a more gradual and uniform precipitation of calcium carbonate, which is crucial for effective soil stabilization. While much of the research in this specific application has focused on the related compound N-(n-butyl)-thiophosphoric triamide (NBPT), the principle of urease inhibition is central. polyu.edu.hk Studies on NBPT have shown that its application can be optimized to manage urease activity and the production rate of calcium carbonate under various temperature conditions, a finding that suggests similar potential for NPPT. polyu.edu.hk

Table 1: Research Findings on Urease Inhibitor Impact in EICP Note: This table includes data on a related compound, NBPT, to illustrate the mechanism, as specific quantitative studies on NPPT in EICP are emerging.

| Parameter | Condition | Observation with Urease Inhibitor | Source |

| Urease Activity | High Temperature | Controlled and sustained over a longer period | polyu.edu.hk |

| CaCO₃ Production Rate | Varied Inhibitor Concentration | Rate can be modulated for optimal precipitation | polyu.edu.hk |

| Soil Solidification | Sand Column Tests | Improved unconfined compressive strength and reduced permeability | polyu.edu.hk |

| Application Area | Geotechnical Engineering | Soil stabilization and environmental remediation |

Impact on Microbial-Induced Calcite Precipitation (MICP) for Soil Improvement

Microbial-Induced Calcite Precipitation (MICP) is another bio-geochemical process for soil improvement, where urease-producing bacteria are used to precipitate calcite. plos.orgwikipedia.org This process has applications in strengthening soil, reducing liquefaction potential, and repairing cracks in concrete. wikipedia.org The fundamental mechanism of MICP relies on the hydrolysis of urea by the urease enzyme produced by microorganisms like Sporosarcina pasteurii. youtube.commdpi.com

Given that this compound is a potent urease inhibitor, its role in MICP is fundamentally inhibitory. evitachem.com By binding to the active site of the urease enzyme, NPPT would prevent or slow down the urea hydrolysis that is essential for the calcite precipitation process to occur. evitachem.comnih.gov Therefore, the introduction of NPPT into a standard MICP system would likely be counterproductive, diminishing the efficiency of calcite formation.

However, this inhibitory action could potentially be harnessed to control the timing or location of precipitation in advanced geotechnical applications, though research into this specific use is not yet prevalent. The primary interaction remains one of opposition to the core mechanism of MICP.

Precursor in Novel Phosphoric Triamide Synthesis for Chemical Research

Beyond its direct applications, this compound serves as a valuable starting material, or precursor, in the synthesis of new chemical compounds for research.

Synthesis of New Phosphoric Triamide Derivatives

This compound is a versatile precursor for the synthesis of new phosphoric triamides. The synthesis of NPPT itself is typically achieved through a one-pot method involving the nucleophilic substitution reaction of thiophosphoryl chloride with n-propylamine, followed by ammonolysis. This process can achieve high purity (97.5%) and yield (76.6%).

Once synthesized, NPPT can be used to create more complex molecules. Research has demonstrated the successful synthesis of five new phosphoric triamide derivatives using NPPT as the foundational structure. This involves further reactions that modify the amide groups or substitute other atoms on the phosphorus center, opening pathways to a variety of novel compounds with unique properties. The general approach for creating such derivatives often starts with a phosphoric acid amide dichloride intermediate which is then reacted with ammonia or other amines. google.com

Characterization of Novel Compounds Derived from this compound

The new phosphoric triamide compounds synthesized from NPPT have been thoroughly analyzed to determine their molecular structure and properties. The primary methods used for characterization include X-ray diffraction and various spectroscopic techniques.

X-ray crystallography provides precise data on the three-dimensional arrangement of atoms and the bonding configurations within the molecule. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial. FT-IR helps identify functional groups, while NMR provides detailed information about the chemical environment of specific atoms, such as hydrogen and phosphorus-31, confirming the structure of the newly synthesized triamides. The unique properties exhibited by these novel compounds suggest potential for new applications in materials science and other fields.

Table 2: Characterization Methods for Novel Phosphoric Triamides Derived from NPPT

| Characterization Technique | Information Obtained | Relevance | Source |